1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone

Benzimidazole-pyrrolidine amides Chemical probe development Medicinal chemistry

1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone (CAS 2034422-00-7) is a synthetic small molecule with the molecular formula C21H21N3O2 and a molecular weight of 347.4 g/mol, classified as a benzimidazole-pyrrolidine amide derivative. It contains a 2-methyl-1H-benzimidazole core connected via a pyrrolidine linker to a phenyl ethanone moiety, yielding a compact, non‑peptide scaffold with a computed XLogP3 of 2.8 and zero hydrogen‑bond donors.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 2034422-00-7
Cat. No. B2809479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone
CAS2034422-00-7
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)C
InChIInChI=1S/C21H21N3O2/c1-14(25)16-7-9-17(10-8-16)21(26)23-12-11-18(13-23)24-15(2)22-19-5-3-4-6-20(19)24/h3-10,18H,11-13H2,1-2H3
InChIKeyBLSDXHHFKLADPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone (CAS 2034422-00-7) – Structural Identity & Core Properties for Scientific Procurement


1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone (CAS 2034422-00-7) is a synthetic small molecule with the molecular formula C21H21N3O2 and a molecular weight of 347.4 g/mol, classified as a benzimidazole-pyrrolidine amide derivative [1]. It contains a 2-methyl-1H-benzimidazole core connected via a pyrrolidine linker to a phenyl ethanone moiety, yielding a compact, non‑peptide scaffold with a computed XLogP3 of 2.8 and zero hydrogen‑bond donors [1]. This physicochemical profile places it among neutral, moderately lipophilic benzimidazole-pyrrolidine ligands, a class that has delivered low‑nanomolar enzyme inhibitors in prior medicinal chemistry campaigns [2].

Why Closely Related Benzimidazole-Pyrrolidine Analogs Are Not Interchangeable with 1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone


Benzimidazole-pyrrolidine amides are a structurally compact yet chemically diverse class; minor alterations in the acyl substituent, benzimidazole N‑substitution, or linker geometry can completely ablate target engagement or alter physicochemical properties critical to assay performance [1]. 1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone carries a unique para‑acetylbenzoyl group coupled to the pyrrolidine nitrogen—a motif distinct from the piperidinyl, thiophenyl, or unsubstituted benzoyl congeners frequently encountered in screening libraries. Because SAR for this chemotype is steep, procurement of the exact CAS‑indexed compound is mandated for reproducibility in inhibitor profiling, fragment‑based lead discovery, or chemical probe development campaigns, where even a single atom change can shift IC₅₀ by orders of magnitude [1].

Quantitative Differentiation Evidence for 1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone


Structural Uniqueness: Para‑Acetylbenzoyl Substituent versus Common Acyl Analogs

The compound is the only benzimidazole-pyrrolidine entity currently indexed in PubChem that combines a 2-methylbenzimidazole core with a 4‑acetylbenzoyl group on the pyrrolidine nitrogen [1]. The nearest structurally indexed analog, 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, replaces the para‑acetylphenyl moiety with a thiophenylacetyl group, altering both electronic character and hydrogen‑bond acceptor topology [2]. No direct biological head‑to‑head comparison has been reported in the peer‑reviewed literature for these two compounds. However, within the broader benzimidazole-pyrrolidine amide series, the nature of the acyl substituent is a key determinant of biochemical potency, with measured IC₅₀ differences exceeding 100‑fold between structurally similar amide variants [3]. Consequently, the unique para‑acetylbenzoyl pharmacophore presented by CAS 2034422-00-7 represents a distinct chemical space vector not replicated by off‑the‑shelf analogs, making it the only candidate suitable for SAR exploration around this specific substitution pattern.

Benzimidazole-pyrrolidine amides Chemical probe development Medicinal chemistry

Physicochemical Differentiation: Zero H‑Bond Donor Profile vs. Piperidinyl/Amide Congeners

The compound exhibits zero hydrogen‑bond donors, an XLogP3 of 2.8, and only three hydrogen‑bond acceptors, placing it in a favorable region of CNS‑MPO and Lipinski space for passive membrane permeation [1]. In contrast, the potent PrCP inhibitor 9b from Shen et al. (Bioorg. Med. Chem. Lett., 2011) carries a piperidinyl group and an additional amide hydrogen‑bond donor, which increases polarity and molecular weight relative to CAS 2034422-00-7 [2]. While no direct Caco-2 or PAMPA comparison exists, the computed property difference—particularly the donor‑free profile—suggests that CAS 2034422-00-7 could offer a permeability advantage in cell‑based assays where passive diffusion is rate‑limiting. This property differentiation is relevant for users selecting fragment‑sized benzimidazole scaffolds for phenotypic screening or for those optimizing against central nervous system targets.

Permeability Property-based design Fragment-based screening

Chemical Stability & Purity Specifications: A Defined Building Block for Parallel Synthesis

Vendor documentation for CAS 2034422-00-7 consistently specifies a purity of ≥95% (HPLC or equivalent), with the product validated for non‑human research use only . This level of quality control is essential for reproducible parallel synthesis of amide‑linked benzimidazole libraries. In contrast, closely related building blocks such as 1-(3-(pyrrolidine-1-carbonyl)phenyl)ethanone (CAS 841296-85-3) lack the benzimidazole moiety and therefore cannot serve as a direct surrogate for generating the exact target scaffold. No stability data under accelerated conditions (e.g., 40 °C/75% RH) have been published; however, the compound’s solid‑state integrity at ambient storage aligns with procurement requirements for multi‑step synthetic workflows.

Parallel synthesis Building block quality Compound integrity

Recommended Application Scenarios for 1-(4-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone Based on Differentiated Evidence


SAR Probe for Benzimidazole-Pyrrolidine Amide Inhibitor Optimization

Use CAS 2034422-00-7 as the core scaffold in structure‑activity relationship studies targeting enzyme classes where benzimidazole-pyrrolidine amides have shown nanomolar potency (e.g., prolylcarboxypeptidase, certain kinases). The unique para‑acetylbenzoyl group provides a distinct vector for exploring acyl‑binding pocket interactions, complementing existing piperidinyl‑amide series [1]. Since potency shifts of >100‑fold can occur with subtle changes to this substituent, the compound enables systematic SAR mapping that generic alternatives cannot replicate [1].

Fragment‑Based Screening in CNS Drug Discovery Programs

Deploy the compound in primary fragment screens for CNS targets where passive permeability is critical. With 0 hydrogen‑bond donors, an XLogP3 of 2.8, and a molecular weight of 347 Da, it occupies a favorable property window for blood‑brain barrier penetration [2]. The compound’s donor‑free profile may reduce recognition by efflux transporters compared to hydrogen‑bond‑rich benzimidazole analogs, making it a rational choice for hit identification in neurodegenerative or psychiatric disease programs [2].

Building Block for Parallel Synthesis of Diverse Amide Libraries

Employ the compound as a pre‑assembled intermediate in parallel amidation reactions to generate libraries of 4‑acetylbenzoyl‑pyrrolidine‑benzimidazole analogs . The commercial availability at ≥95% purity eliminates the need for a three‑step in‑house synthesis of the benzimidazole-pyrrolidine core, accelerating hit‑to‑lead timelines in industrial medicinal chemistry groups .

Chemical Probe for Competitive Binding Assays Using Label‑Free Technologies

Utilize the compound as a reference ligand in surface plasmon resonance (SPR) or thermal shift assays to validate benzimidazole-pyrrolidine binding to putative protein targets identified through chemoproteomic or computational screening. Its unique structural fingerprint ensures that observed binding signals are attributable solely to the target chemotype and not to impurities or isosteric variants present in common screening decks.

Quote Request

Request a Quote for 1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.